molecular formula C24H28FN3O3 B3749221 (4-Fluorophenyl)(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone

(4-Fluorophenyl)(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone

Cat. No.: B3749221
M. Wt: 425.5 g/mol
InChI Key: XCQVPHFQZXFCTD-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone is a complex organic compound that features a fluorophenyl group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzoyl chloride with 4-(4-methoxyphenyl)piperazine to form an intermediate, which is then reacted with 4-piperidone under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (4-Fluorophenyl)(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific receptors or enzymes could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.

Uniqueness

What sets (4-Fluorophenyl)(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone apart is its unique combination of functional groups and structural complexity

Properties

IUPAC Name

[1-(4-fluorobenzoyl)piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3/c1-31-22-8-6-21(7-9-22)26-14-16-28(17-15-26)24(30)19-10-12-27(13-11-19)23(29)18-2-4-20(25)5-3-18/h2-9,19H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQVPHFQZXFCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Fluorophenyl)(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone
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(4-Fluorophenyl)(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone
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(4-Fluorophenyl)(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone
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(4-Fluorophenyl)(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone
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(4-Fluorophenyl)(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone

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